tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
Overview
Description
tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C11H18N4O3 and a molecular weight of 254.29 g/mol . This compound is notable for its inclusion of a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its triazole ring is a versatile building block for creating various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole-containing compounds have shown promise in inhibiting enzymes like cytochrome P450 and various kinases .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein inhibition. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes: These compounds also contain a triazole ring and are used in similar applications, such as enzyme inhibition and material science.
4-(1H-1,2,4-triazol-1-yl)phenyl derivatives: These compounds are known for their biological activities, including anticancer and antibacterial properties.
Uniqueness: tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is unique due to its specific combination of a triazole ring and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Biological Activity
Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is a chemical compound notable for its diverse biological activities. With the molecular formula C11H18N4O3 and a molecular weight of 254.29 g/mol, this compound has gained attention in medicinal chemistry due to its potential as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Profile
The biological activity of this compound is primarily attributed to the presence of the triazole moiety, which is known for its role in various pharmacological applications.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, a review on triazoles highlights their effectiveness against various fungal pathogens, suggesting that similar compounds may exhibit comparable antifungal activity .
Antibacterial Activity
Research indicates that triazole-containing compounds can also demonstrate significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. In vitro studies have reported that certain triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains .
Enzyme Inhibition
The compound is studied for its potential to inhibit specific enzymes such as cytochrome P450 and various kinases. The triazole ring can coordinate with metal ions in metalloproteins, affecting their function. This characteristic makes it a candidate for developing novel enzyme inhibitors with therapeutic applications in cancer and other diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Metal Ion Coordination : The triazole ring's ability to bind metal ions allows it to inhibit metalloproteins effectively.
- Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Substitution Reactions : The morpholine moiety provides additional sites for chemical reactions that can enhance biological activity .
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds, a comparative analysis is provided below:
Compound Name | Structure | Biological Activity | Notable Features |
---|---|---|---|
This compound | Structure | Antifungal, Antibacterial | Unique morpholine and triazole combination |
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes | - | Enzyme inhibition | Focus on enzyme inhibition |
4-(1H-1,2,4-triazol-1-yl)phenyl derivatives | - | Anticancer | Known for anticancer properties |
Case Studies
Several studies have evaluated the biological activities of triazole derivatives similar to this compound:
- Antibacterial Efficacy : A study demonstrated that certain triazole derivatives exhibited MIC values lower than traditional antibiotics against resistant strains like MRSA .
- Antifungal Properties : Research indicated that triazoles could effectively treat infections caused by Candida species with significant potency compared to existing treatments .
Properties
IUPAC Name |
tert-butyl 3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-4-5-17-6-8(15)9-12-7-13-14-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJWBBSPUZQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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